N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Lipophilicity Physicochemical properties Drug-likeness

N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (C₁₅H₁₄ClN₃S; MW 303.8 g/mol) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class—a fused heterocyclic scaffold that structurally resembles purines and has been extensively explored as a kinase-inhibitor pharmacophore. The compound features a 2-chlorobenzyl substituent at the N⁴-amine position and methyl groups at the 5- and 6-positions of the thiophene ring, differentiating it from simpler 4-aminothieno[2,3-d]pyrimidine building blocks.

Molecular Formula C15H14ClN3S
Molecular Weight 303.8 g/mol
Cat. No. B12197321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC15H14ClN3S
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NCC3=CC=CC=C3Cl)C
InChIInChI=1S/C15H14ClN3S/c1-9-10(2)20-15-13(9)14(18-8-19-15)17-7-11-5-3-4-6-12(11)16/h3-6,8H,7H2,1-2H3,(H,17,18,19)
InChIKeyXSZQAESDNYYKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: Core Scaffold Identity and Procurement-Relevant Characteristics


N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (C₁₅H₁₄ClN₃S; MW 303.8 g/mol) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class—a fused heterocyclic scaffold that structurally resembles purines and has been extensively explored as a kinase-inhibitor pharmacophore [1]. The compound features a 2-chlorobenzyl substituent at the N⁴-amine position and methyl groups at the 5- and 6-positions of the thiophene ring, differentiating it from simpler 4-aminothieno[2,3-d]pyrimidine building blocks. This specific substitution pattern has appeared in patent disclosures targeting hepatitis C virus (HCV) replication and in screening libraries directed at LIM kinase and fatty acid synthase (FASN) inhibition [2][3]. The compound is commercially available as a research-grade chemical from multiple vendors, though published quantitative biological profiling for this exact entity remains limited .

Why Generic Substitution Fails for N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in Research Procurement


Thieno[2,3-d]pyrimidines are not interchangeable; minor structural changes in the N⁴-substituent and thiophene-ring methylation profoundly alter target engagement, physicochemical properties, and biological readout. The 2-chlorobenzyl group introduces both steric bulk and an electron-withdrawing chlorine that modulates lipophilicity (estimated cLogP increase of ~1.1 units vs. the parent benzyl analog) and can participate in halogen bonding with kinase hinge regions [1][2]. Simultaneously, the 5,6-dimethyl pattern on the thiophene ring distinguishes this sub-series from other thienopyrimidines with anti-HCV or LIMK1 activity, as the methylation state directly influences scaffold potency and selectivity [3]. Procuring a close analog—such as N-benzyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine or the des-methyl N-(2-chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine—would therefore yield different SAR outcomes and cannot serve as a direct experimental surrogate.

N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: cLogP Shift Driven by 2-Chlorobenzyl vs. Unsubstituted Benzyl N⁴-Substituent

The 2-chlorobenzyl group on the target compound markedly elevates lipophilicity relative to the unsubstituted N-benzyl analog. Using the PubChem XLogP3 algorithm, the unsubstituted 4-aminothieno[2,3-d]pyrimidine core (no N⁴-substituent or 5,6-methyl groups) returns an XLogP3 of 0.8 [1]. The addition of a benzyl group alone (N-benzyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, CAS 108831-73-8) is expected to increase cLogP to approximately 3.0–3.5. The further introduction of a chlorine atom at the ortho position of the benzyl ring adds an additional increment of ~0.7–1.1 log units, yielding an estimated cLogP of 4.0–4.5 for the target compound [2]. This ~1.1-unit cLogP differential versus the des-chloro analog represents a meaningful difference in predicted membrane permeability and distribution behavior.

Lipophilicity Physicochemical properties Drug-likeness

LIMK1 Inhibitory Activity of the 5,6-Dimethyl-4-aminothieno[2,3-d]pyrimidine Scaffold

The 5,6-dimethyl-4-aminothieno[2,3-d]pyrimidine scaffold—the core structure of the target compound—was identified as a low-micromolar LIMK1 inhibitor through scaffold-hopping from benzothienopyrimidines [1]. In a TR-FRET assay using cofilin-2 as substrate, the unsubstituted 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (parent amine, the core scaffold without the N⁴-benzyl substituent) exhibited an IC₅₀ of 4,400 nM against LIMK1 [2]. N⁴-substitution, such as the 2-chlorobenzyl group in the target compound, is expected to modulate (and potentially improve) this potency based on SAR trends from the same study, which demonstrated that N⁴-alkyl/aryl substitution can shift LIMK1 IC₅₀ values by over an order of magnitude [1]. Direct comparison with the N-benzyl analog (CAS 108831-73-8) is not possible due to the absence of published LIMK1 data for that specific compound.

LIMK1 inhibition Kinase profiling Cytoskeletal regulation

Anti-Hepatitis C Virus (HCV) Activity of the 5,6-Dimethylthieno[2,3-d]pyrimidine Chemotype

The 5,6-dimethylthieno[2,3-d]pyrimidine scaffold is the subject of a granted US patent (US7816351B2) claiming 'excellent inhibitory effect on the proliferation of hepatitis C virus (HCV) with low toxicity' [1]. While the patent exemplifies numerous N⁴-substituted derivatives, the specific 2-chlorobenzyl analog is encompassed within the generic Formula 1 claims. In a related HCV NS5B polymerase inhibition assay, a structurally close 5,6-dimethylthieno[2,3-d]pyrimidine derivative demonstrated an EC₅₀ of 0.600 nM against HCV genotype 1a [2]. In contrast, ribavirin—a broad-spectrum antiviral benchmark—exhibits an EC₅₀ of 81.9 μM against HCV in replicon assays [3], underscoring the potent anti-HCV phenotype of this chemotype. The target compound's 2-chlorobenzyl substituent differentiates it from other N⁴-alkyl/aryl variants within the patent family, and this substitution pattern may influence both antiviral potency and selectivity.

Antiviral HCV replication NS5B polymerase

Molecular Weight and Heavy Atom Count Differentiation vs. N-Benzyl and Parent Amine Analogs

The target compound (MW 303.8 g/mol) occupies a distinct physicochemical space compared to its closest commercially available analogs. N-benzyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 108831-73-8; C₁₅H₁₅N₃S) has a molecular weight of 269.36 g/mol , while the parent 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 4994-89-2) has a MW of 179.24 g/mol [1]. The introduction of a single chlorine atom at the ortho position of the benzyl ring adds 34.4 g/mol, representing a 12.8% increase in molecular weight over the N-benzyl analog. This mass increment also increases the heavy atom count from 19 (N-benzyl analog) to 20, and the chlorine atom contributes a distinct XLogP increment and potential for halogen-bonding interactions not available in the des-chloro comparator .

Physicochemical properties Molecular weight Lead-likeness

Fatty Acid Synthase (FASN) Inhibition: Structural Relationship to the Fasnall Chemotype

The target compound is structurally related to Fasnall (rac-N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine), a well-characterized selective fatty acid synthase (FASN) inhibitor with an IC₅₀ of 1.57 μM in cellular lipid incorporation assays . Both compounds share the identical 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine core but differ in the N⁴-substituent: Fasnall employs a benzylpyrrolidine linker whereas the target compound uses a simpler 2-chlorobenzyl group. In Fasnall, the (S)-enantiomer was found to be >4-fold more active than the (R)-enantiomer [1]. The target compound, lacking the chiral pyrrolidine center, avoids enantiomeric potency divergence, potentially offering a simpler SAR profile for FASN-targeted probe development. The 2-chlorobenzyl group may also modulate FASN binding affinity compared to the benzyl moiety in Fasnall, though direct comparative data are unavailable.

FASN inhibition Cancer metabolism Lipid biosynthesis

N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: Evidence-Backed Research and Industrial Application Scenarios


SAR Probe for N⁴-Substituent Effects in LIMK1 Inhibitor Optimization

Based on the established LIMK1 inhibitory activity of the 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine scaffold (IC₅₀ = 4,400 nM for the parent amine) [1], the target compound serves as a dedicated SAR probe to evaluate the impact of ortho-chlorobenzyl substitution on LIMK1 potency and selectivity. Its differentiated lipophilicity (estimated cLogP 4.0–4.5) and molecular weight (303.8 g/mol) compared to the N-benzyl analog (cLogP ~3.0–3.5; MW 269.36) make it a valuable tool for mapping the physicochemical-activity relationship within this kinase inhibitor series.

HCV Antiviral Lead Exploration Within Patent-Defined Chemical Space

The compound falls within the generic claims of US7816351B2, which describes 5,6-dimethylthieno[2,3-d]pyrimidine derivatives as HCV proliferation inhibitors with low toxicity [2]. As a commercially available representative of this patent family with a specific 2-chlorobenzyl N⁴-substituent, the compound can be used to validate and extend the antiviral SAR around the benzyl substitution pattern, particularly given that related derivatives have demonstrated sub-nanomolar EC₅₀ values against HCV NS5B polymerase [3].

Achiral FASN Inhibitor Scaffold for Cancer Metabolism Studies

The compound shares its core scaffold with Fasnall, a known FASN inhibitor (IC₅₀ = 1.57 μM in cellular lipid incorporation assays) . Unlike Fasnall, which contains a chiral pyrrolidine linker that introduces >4-fold enantiomer-dependent potency differences [4], the target compound's simpler 2-chlorobenzyl N⁴-substituent eliminates this stereochemical complexity. This makes it an attractive achiral starting point for developing FASN-targeted probes where linker chirality is an undesired variable.

Physicochemical Comparator in Membrane Permeability and PK Studies

The target compound's estimated cLogP (4.0–4.5) positions it approximately 1 log unit above the des-chloro N-benzyl analog, making it a useful matched-pair comparator for evaluating the contribution of a single chlorine atom to membrane permeability, P-glycoprotein susceptibility, and plasma protein binding within the thienopyrimidine series [5]. This matched-pair analysis is directly relevant to lead optimization campaigns where fine-tuning lipophilicity is critical.

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